molecular formula C28H36N2O3S B12210142 N-[3-(diethylsulfamoyl)phenyl]-3-(4-methylphenyl)adamantane-1-carboxamide

N-[3-(diethylsulfamoyl)phenyl]-3-(4-methylphenyl)adamantane-1-carboxamide

Cat. No.: B12210142
M. Wt: 480.7 g/mol
InChI Key: CAHOWNPGUUDXQL-UHFFFAOYSA-N
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Description

N-[3-(diethylsulfamoyl)phenyl]-3-(4-methylphenyl)adamantane-1-carboxamide is a complex organic compound with a molecular formula of C28H36N2O3S . This compound is characterized by its adamantane core, which is a tricyclic hydrocarbon, and the presence of both diethylsulfamoyl and methylphenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[3-(diethylsulfamoyl)phenyl]-3-(4-methylphenyl)adamantane-1-carboxamide typically involves multiple steps, including the formation of the adamantane core and the subsequent attachment of the functional groups. The specific synthetic routes and reaction conditions can vary, but they generally involve:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[3-(diethylsulfamoyl)phenyl]-3-(4-methylphenyl)adamantane-1-carboxamide can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[3-(diethylsulfamoyl)phenyl]-3-(4-methylphenyl)adamantane-1-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(diethylsulfamoyl)phenyl]-3-(4-methylphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

N-[3-(diethylsulfamoyl)phenyl]-3-(4-methylphenyl)adamantane-1-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its adamantane core and the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H36N2O3S

Molecular Weight

480.7 g/mol

IUPAC Name

N-[3-(diethylsulfamoyl)phenyl]-3-(4-methylphenyl)adamantane-1-carboxamide

InChI

InChI=1S/C28H36N2O3S/c1-4-30(5-2)34(32,33)25-8-6-7-24(14-25)29-26(31)28-17-21-13-22(18-28)16-27(15-21,19-28)23-11-9-20(3)10-12-23/h6-12,14,21-22H,4-5,13,15-19H2,1-3H3,(H,29,31)

InChI Key

CAHOWNPGUUDXQL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=C(C=C5)C

Origin of Product

United States

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